molecular formula C13H20N2O B11888770 (1-Benzyl-1,4-diazepan-6-yl)methanol

(1-Benzyl-1,4-diazepan-6-yl)methanol

Cat. No.: B11888770
M. Wt: 220.31 g/mol
InChI Key: BQYVRHDXBKLRFX-UHFFFAOYSA-N
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Description

(1-Benzyl-1,4-diazepan-6-yl)methanol: is a chemical compound with the molecular formula C13H20N2O It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1,4-diazepan-6-yl)methanol typically involves the reaction of benzylamine with a suitable diazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Benzyl-1,4-diazepan-6-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituents involved, but may include the use of catalysts or specific solvents.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Various reduced derivatives.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

Chemistry: (1-Benzyl-1,4-diazepan-6-yl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, this compound may be used to study the interactions of diazepane derivatives with biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of (1-Benzyl-1,4-diazepan-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (1-Benzyl-1,4-diazepan-6-yl)methanol
  • (1-Benzyl-4-methyl-1,4-diazepan-6-yl)methanol
  • (1,4-Dibenzyl-1,4-diazepan-6-yl)methanol

Comparison: While these compounds share a similar diazepane core, their unique substituents confer different chemical and biological properties. For example, the presence of a methyl group in (1-Benzyl-4-methyl-1,4-diazepan-6-yl)methanol may affect its reactivity and binding affinity compared to this compound. Similarly, (1,4-Dibenzyl-1,4-diazepan-6-yl)methanol, with two benzyl groups, may exhibit different solubility and interaction profiles.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

(1-benzyl-1,4-diazepan-6-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-11-13-8-14-6-7-15(10-13)9-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYVRHDXBKLRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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